N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with an azepane (7-membered nitrogen-containing ring) and a phenyl group. The sulfonamide moiety is attached to a 2,4,5-trimethyl-substituted benzene ring. The compound’s lipophilicity and hydrogen-bonding capacity are influenced by its methyl substituents, which differ from analogs with methoxy or halogenated groups (see Section 2).
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-15-20(3)24(16-19(18)2)32(30,31)28-22-10-8-9-21(17-22)23-11-12-25(27-26-23)29-13-6-4-5-7-14-29/h8-12,15-17,28H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLFWFBOQBDTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the azepane and pyridazine intermediates, followed by their coupling with the phenyl and sulfonamide groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Enzyme Inhibition
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide has shown promise as an enzyme inhibitor. The sulfonamide group is known for its ability to inhibit various enzymatic pathways, particularly those involved in metabolic processes. Studies have indicated that similar compounds can modulate signal transduction pathways, affecting gene expression and metabolic regulation.
Cardiovascular Health
Research indicates that sulfonamide derivatives can influence cardiovascular functions. For instance, compounds with similar structures have demonstrated effects on perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest a potential role for this compound in cardiovascular modulation.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its unique structure allows it to bind effectively to these targets, leading to downstream effects that may include modulation of metabolic pathways and gene expression .
Case Studies
- Cardiovascular Modulation : In a study focusing on the effects of sulfonamide derivatives on heart function, researchers observed significant alterations in coronary resistance when using related compounds. This suggests that this compound may have similar effects and could be further explored for therapeutic applications in cardiovascular diseases.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of sulfonamide compounds have shown effectiveness against various bacterial strains. The mechanism is believed to involve inhibition of bacterial folate synthesis pathways, which could be relevant for developing new antibiotics based on this compound .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of azepane and pyridazine intermediates followed by their coupling with phenyl and sulfonamide groups. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions
This compound can undergo various chemical reactions such as oxidation and substitution. For example:
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s 2,4,5-trimethylbenzene sulfonamide moiety distinguishes it from analogs with alternative substituents. Key comparisons include:
*Hypothetical data inferred from structural analogs.
- Lipophilicity (logP): The trimethyl-substituted target compound is predicted to have a higher logP (~5.1) compared to the dimethoxy analog (logP = 4.84) due to the hydrophobic nature of methyl groups versus methoxy’s polar oxygen . This enhances membrane permeability but may reduce aqueous solubility.
- Steric Effects: The 2,4,5-trimethyl arrangement introduces steric bulk, which may hinder interactions in constrained enzyme pockets compared to planar methoxy or halogenated substituents .
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,5-trimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including an azepane ring, a pyridazine moiety, and a sulfonamide functional group. This compound is under investigation for its potential biological activities, particularly in the areas of cardiovascular health and enzyme inhibition.
The chemical structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| CAS Number | 904822-54-4 |
| Molecular Formula | CHNOS |
| Molecular Weight | 450.6 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its role in inhibiting various enzymatic pathways. Research indicates that compounds with similar structures can modulate signal transduction pathways, affecting gene expression and metabolic processes.
Interaction with Cardiovascular System
Studies have shown that sulfonamide derivatives can influence cardiovascular functions. For instance, research on related compounds has indicated potential effects on perfusion pressure and coronary resistance. In isolated rat heart models, certain benzenesulfonamides demonstrated significant alterations in these parameters, suggesting a role in cardiovascular modulation .
Case Study: Perfusion Pressure Effects
A study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure utilized an isolated rat heart model. The results indicated that certain compounds decreased perfusion pressure and coronary resistance significantly compared to controls. The following table summarizes the experimental design:
| Group | Compound Name | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - |
| II | Benzenesulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The study concluded that these compounds could exert significant effects on cardiovascular parameters, although the precise mechanisms remain to be fully elucidated .
Inhibition of Enzymatic Activity
Another area of interest is the compound's potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes including acid-base balance and fluid secretion. Research on related sulfonamide derivatives has highlighted their potential therapeutic applications in managing conditions like heart failure and hypertension .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, including coupling of the pyridazine core with azepane and sulfonamide moieties. Key steps may include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation .
- Nucleophilic substitution to introduce the sulfonamide group under controlled pH and temperature .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Critical parameters include solvent choice (e.g., DMF or acetonitrile), reaction time (24–72 hours), and catalyst selection (e.g., palladium-based catalysts for coupling reactions) .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural confirmation relies on:
- X-ray crystallography for absolute configuration determination (e.g., bond angles, torsion angles) .
- NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What reactivity patterns are observed in the pyridazine and sulfonamide moieties?
- The pyridazine ring undergoes electrophilic substitution at electron-deficient positions, while the sulfonamide group participates in hydrogen bonding and acid-base reactions .
- Oxidation of the azepane ring may generate nitroso intermediates, requiring inert atmospheres to prevent degradation .
Q. Which analytical methods ensure purity and stability during storage?
- HPLC with UV detection monitors purity (>98% threshold) .
- Thermogravimetric analysis (TGA) assesses thermal stability, while accelerated stability studies (40°C/75% RH) evaluate shelf life .
Q. How is preliminary biological activity screened?
- In vitro assays (e.g., enzyme inhibition, antimicrobial testing) using standardized protocols (IC50/EC50 determination) .
- Structure-activity relationship (SAR) studies by modifying substituents on the phenyl or pyridazine groups .
Advanced Research Questions
Q. How can synthesis be optimized using design of experiments (DoE) or flow chemistry?
- DoE identifies critical variables (e.g., temperature, catalyst loading) via factorial designs, reducing trial counts by 30–50% .
- Continuous-flow reactors improve heat/mass transfer, enabling safer handling of exothermic steps (e.g., diazomethane generation) .
Q. How to resolve contradictions in biological activity data across studies?
- Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to validate mechanisms .
- Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects .
Q. What computational tools predict binding modes and pharmacokinetics?
- Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases, GPCRs) .
- DFT calculations (Gaussian 09) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) .
Q. How do structural modifications impact solubility and bioavailability?
- Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance aqueous solubility.
- LogP measurements (shake-flask method) guide lipophilicity adjustments for blood-brain barrier penetration .
Q. What strategies mitigate instability under physiological conditions?
- Prodrug design (e.g., esterification of sulfonamide) improves metabolic stability .
- Co-crystallization with cyclodextrins enhances solubility and reduces hydrolysis rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
